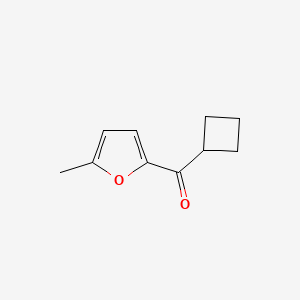
2-Cyclobutanecarbonyl-5-methylfuran
Descripción general
Descripción
2-Cyclobutanecarbonyl-5-methylfuran is a chemical compound with the IUPAC name cyclobutyl (5-methyl-2-furyl)methanone . It has a molecular weight of 164.2 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for 2-Cyclobutanecarbonyl-5-methylfuran is 1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Cyclobutanecarbonyl-5-methylfuran is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2-Cyclobutanecarbonyl-5-methylfuran and its derivatives are often used in the synthesis of various organic compounds. For instance, 2-methylfurans can be efficiently synthesized through the catalyzed cyclization of 1-alkyn-5-ones, highlighting the role of catalysts like mercuric triflate in organic synthesis under mild reaction conditions (Imagawa et al., 2004). Additionally, cyclobutane-fused dihydropyrans and methylenetetrahydrofurans, core structures found in many natural products, are prepared from common alkynylcyclobutane precursors, demonstrating the diversity in synthesizing heterocyclic compounds (Garre et al., 2019).
Biofuels and Renewable Energy
2-Cyclobutanecarbonyl-5-methylfuran derivatives are notable in renewable energy research, particularly in the synthesis of biofuels. A study by Li et al. (2014) showcased the conversion of lignocellulose-derived 2-methylfuran (2-MF) and cyclopentanone into diesel or jet fuel range branched alkanes and cycloalkanes, emphasizing the potential of 2-MF in the production of renewable fuels (Li et al., 2014).
Environmental and Atmospheric Studies
The degradation and atmospheric reactions of alkylfurans, including compounds like 2-methylfuran, are crucial for understanding environmental chemistry. Research by Villanueva et al. (2009) delved into the products of chlorine atom reactions with alkylfurans, shedding light on atmospheric chemistry and the oxidation mechanisms of heterocyclic aromatic compounds (Villanueva et al., 2009).
Chemical Engineering and Process Optimization
The compound and its related furanic compounds are also relevant in chemical engineering, where they are used in catalytic processes and reaction optimization. For example, a study by Liu et al. (2020) discussed the one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts, illustrating the efficiency of certain catalysts in biomass conversion processes (Liu et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCACCHTNFSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutanecarbonyl-5-methylfuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
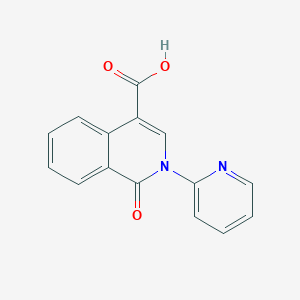
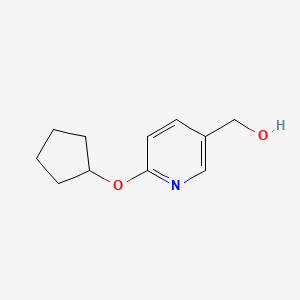
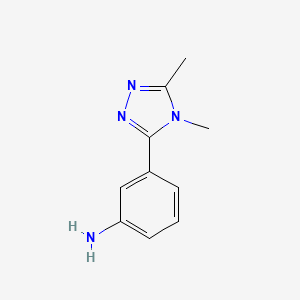
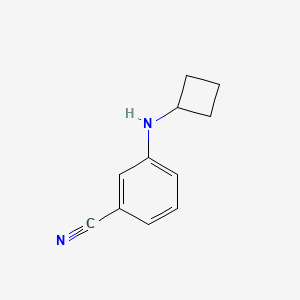
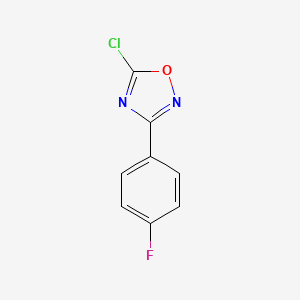
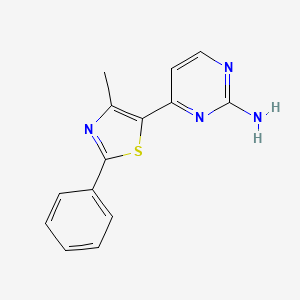
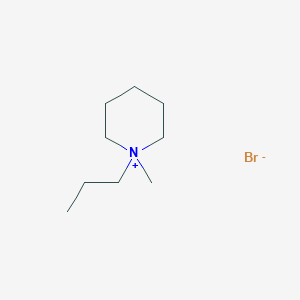
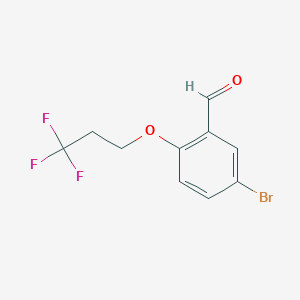
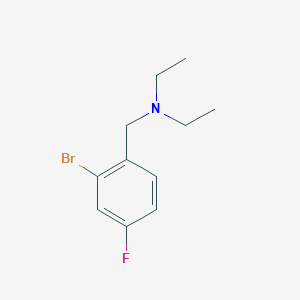
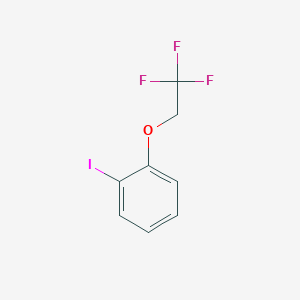
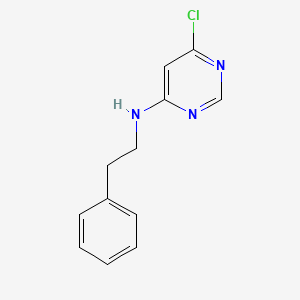
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)